![molecular formula C18H26N2O4S B7693380 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide” is a complex organic compound. It contains a phenylacetamide group attached to a phenoxy group, which is further attached to a cyclohexylsulfamoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexylsulfamoyl group would add significant steric bulk, while the phenoxy and phenylacetamide groups would contribute to the compound’s polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenoxy, cyclohexylsulfamoyl, and phenylacetamide groups would likely make the compound polar and potentially capable of forming hydrogen bonds .作用機序
The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A involves its ability to inhibit certain enzymes and proteins in the body. Specifically, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may explain its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound A are complex and varied. As mentioned previously, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may explain its potential use in the treatment of inflammatory diseases. However, the exact biochemical and physiological effects of this compound A are still being studied.
実験室実験の利点と制限
One of the advantages of using 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A in lab experiments is its potential therapeutic applications. As mentioned previously, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. However, one of the limitations of using this compound A in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for research involving 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A. One area of research involves its potential use in the treatment of cancer. Specifically, researchers are studying the use of this compound A in combination with chemotherapy to increase its effectiveness. Additionally, researchers are studying the use of this compound A in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Finally, researchers are studying the potential use of this compound A in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, the potential therapeutic applications of this compound A make it an exciting area of research for the scientific community.
合成法
The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A involves several steps, including the reaction of 4-bromoanisole with cyclohexylamine to form 4-(cyclohexylamino)phenol. This intermediate is then reacted with chlorosulfonic acid to form 4-(cyclohexylsulfamoyl)phenol. Finally, this compound is reacted with N-phenylacetamide to form this compound A. The synthesis of this compound A is a complex process that requires specialized equipment and expertise.
科学的研究の応用
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its ability to inhibit certain enzymes and proteins in the body. For example, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
N-cyclohexyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(20-12-4-5-13-20)14-24-16-8-10-17(11-9-16)25(22,23)19-15-6-2-1-3-7-15/h8-11,15,19H,1-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTJIQLBZDTGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
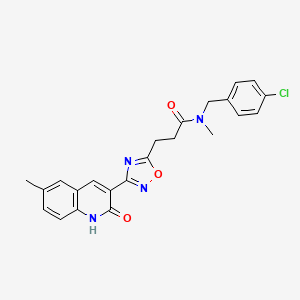
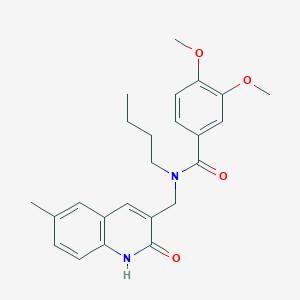
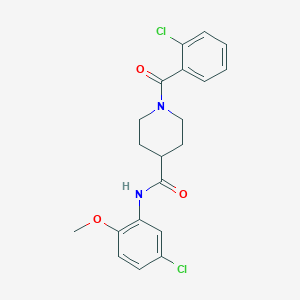

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)

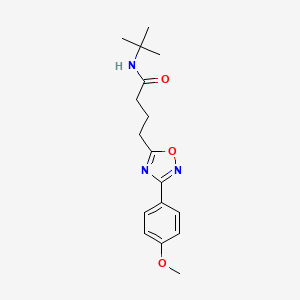
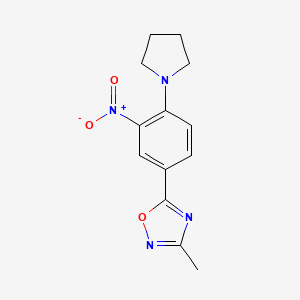
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)
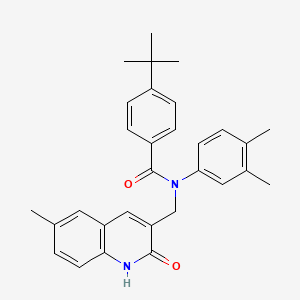

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7693375.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)
![N-(5-chloro-2-phenoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693389.png)
